molecular formula C10H10N2O3S B6288077 N-Methyl-3-oxazol-5-yl-benzenesulfonamide, 95% CAS No. 2737206-77-6

N-Methyl-3-oxazol-5-yl-benzenesulfonamide, 95%

Cat. No.: B6288077
CAS No.: 2737206-77-6
M. Wt: 238.27 g/mol
InChI Key: FFYHJAGKIGCPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-3-oxazol-5-yl-benzenesulfonamide, 95% is a useful research compound. Its molecular formula is C10H10N2O3S and its molecular weight is 238.27 g/mol. The purity is usually 95%.
The exact mass of the compound N-Methyl-3-oxazol-5-yl-benzenesulfonamide, 95% is 238.04121336 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Methyl-3-oxazol-5-yl-benzenesulfonamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-3-oxazol-5-yl-benzenesulfonamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-Methyl-3-oxazol-5-yl-benzenesulfonamide, also known as MFCD34168866, is human carbonic anhydrase II (hCA II) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. hCA II is one of the fourteen forms of human α carbonic anhydrases.

Mode of Action

MFCD34168866 acts as an isoform-selective inhibitor of hCA II . It binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. The inhibition constants (Ki) for different isoforms are as follows: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM . This indicates that the compound has a high affinity for hCA II, thus selectively inhibiting this isoform over others.

Biochemical Analysis

Properties

IUPAC Name

N-methyl-3-(1,3-oxazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-11-16(13,14)9-4-2-3-8(5-9)10-6-12-7-15-10/h2-7,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYHJAGKIGCPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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